![molecular formula C24H22N4O3S2 B2684498 4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1207037-34-0](/img/structure/B2684498.png)
4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 2-thiopheneethylamine (also known as 2-(thiophen-2-yl)ethanamine ) with other functional groups. Notably, it can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . Additionally, it has been investigated as a potential substitute for pyridine ligands in hybrid solar cells .
Physical And Chemical Properties Analysis
Scientific Research Applications
- The challenging structure-to-magnetism correlation observed in related compounds suggests potential for materials applications.
Materials Science
For additional information, you can refer to the research article on the challenging structure-to-magnetism correlation of a related compound here . Additionally, the compound is also known by its CAS number 634170-32-4 . If you need more details on specific applications, feel free to ask! 😊
Safety and Hazards
properties
IUPAC Name |
4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-31-20-5-2-4-18(14-20)27-22(29)16-33-24-25-11-12-28(24)19-9-7-17(8-10-19)23(30)26-15-21-6-3-13-32-21/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYXLJNQMJLVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide |
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